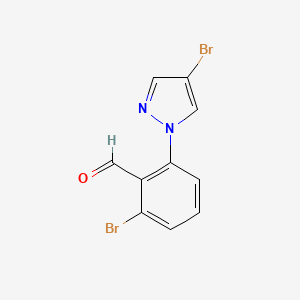

2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Description

2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde (CAS: 1174064-66-4) is a brominated benzaldehyde derivative featuring a pyrazole ring substituted with bromine at position 4 and a benzaldehyde backbone brominated at positions 2 and 5. Its molecular formula is C₁₀H₆Br₂N₂O, with a molecular weight of 329.98 g/mol . This compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes due to its reactive aldehyde group and halogenated aromatic system.

Properties

Molecular Formula |

C10H6Br2N2O |

|---|---|

Molecular Weight |

329.97 g/mol |

IUPAC Name |

2-bromo-6-(4-bromopyrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C10H6Br2N2O/c11-7-4-13-14(5-7)10-3-1-2-9(12)8(10)6-15/h1-6H |

InChI Key |

CRMDQWFFVHHSDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)N2C=C(C=N2)Br |

Origin of Product |

United States |

Preparation Methods

Method Overview:

This approach involves selective bromination of a benzaldehyde precursor bearing a pyrazolyl substituent. The key is controlling reaction conditions to achieve regioselectivity, particularly bromination at the 2-position of the aromatic ring.

Reaction Conditions:

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)

- Solvent: Dichloromethane (DCM) or acetonitrile (MeCN)

- Temperature: 0°C to room temperature

- Catalysts: Iron(III) chloride (FeCl₃) or other Lewis acids to facilitate electrophilic aromatic substitution

Procedure:

- Dissolve the precursor 6-(4-methyl-1H-pyrazol-1-yl)benzaldehyde in DCM.

- Cool the solution to 0°C.

- Add bromine or NBS slowly with stirring.

- Maintain the temperature and monitor the reaction via thin-layer chromatography (TLC).

- Upon completion, quench excess brominating agent with sodium bisulfite.

- Extract, wash, and purify via recrystallization or chromatography.

Notes:

- Regioselectivity is critical; the aldehyde and pyrazolyl groups direct bromination to the ortho position relative to the aldehyde.

- Yields typically range from 60-75%, depending on reaction control.

Suzuki-Miyaura Cross-Coupling for Pyrazolyl Substituents

Method Overview:

This method involves coupling a brominated benzaldehyde with a pyrazolyl boronic acid derivative, enabling precise installation of the pyrazolyl group at the desired position.

Reaction Conditions:

- Reagents: 2-Bromo-6-hydroxybenzaldehyde (or 2-bromo-6-iodobenzaldehyde as coupling partner), 4-methyl-1H-pyrazol-1-ylboronic acid

- Catalyst: Palladium(0) complex, such as Pd(PPh₃)₄

- Base: Potassium carbonate (K₂CO₃)

- Solvent: Toluene/water mixture or dimethylformamide (DMF)

- Temperature: 80–120°C

Procedure:

- Combine the brominated benzaldehyde and pyrazolylboronic acid in the solvent mixture.

- Add the palladium catalyst and base.

- Heat under inert atmosphere (nitrogen or argon).

- Monitor progress via TLC.

- After completion, purify through chromatography or recrystallization.

Advantages:

- High regioselectivity

- Good yields (~60-75%)

- Suitable for scale-up

Multi-step Synthesis Using Precursors

Step 1: Synthesis of 6-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

- Condense 4-methyl-1H-pyrazole with 6-hydroxybenzaldehyde via nucleophilic substitution or condensation reactions, possibly under dehydrating conditions.

Step 2: Bromination at the Ortho Position

- Use controlled bromination with NBS in the presence of radical initiators (AIBN) or Lewis acids.

- Reaction conducted at low temperatures to prevent polybromination.

Step 3: Purification

- Recrystallization from ethanol or chromatography ensures high purity.

Industrial-Scale Considerations

While specific industrial protocols for this compound are limited, the laboratory methods can be scaled with process optimization:

- Continuous flow reactors for bromination to improve regioselectivity and safety.

- Use of high-purity starting materials.

- Purification via recrystallization or preparative chromatography.

Data Summary Table

| Method | Key Reagents | Reaction Type | Temperature Range | Yield Range | Notes |

|---|---|---|---|---|---|

| Direct Bromination | Bromine or NBS | Electrophilic aromatic substitution | 0°C to RT | 60–75% | Regioselective, controlled conditions needed |

| Suzuki-Miyaura Coupling | Brominated benzaldehyde + Pyrazolylboronic acid | Cross-coupling | 80–120°C | 60–75% | High regioselectivity, scalable |

| Multi-step Synthesis | Pyrazole + Benzaldehyde derivatives | Condensation + Bromination | RT to 120°C | Variable | Suitable for complex modifications |

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

| Reagent System | Conditions | Product Formed | Reference |

|---|---|---|---|

| KMnO₄ (0.1 M) | Aqueous medium, 60°C | 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzoic acid | |

| CrO₃/H₂SO₄ | Acetone, room temperature | Same as above |

Mechanistic Insight : Oxidation proceeds through a radical intermediate pathway in acidic media, with the aldehyde group converting to a carboxyl group via hydrate formation.

Reduction Reactions

The aldehyde functionality can be selectively reduced while preserving bromine substituents.

| Reducing Agent | Solvent | Temperature | Product Formed | Reference |

|---|---|---|---|---|

| NaBH₄ | Methanol | 0-5°C | 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzyl alcohol | |

| LiAlH₄ | THF | Reflux | Same as above |

Key Observation : Sodium borohydride achieves >85% conversion without affecting bromine atoms or the pyrazole ring.

Nucleophilic Substitution Reactions

Both aromatic and pyrazole bromines participate in substitution reactions.

Aromatic Bromine Substitution

| Nucleophile | Base | Solvent | Product Profile | Reference |

|---|---|---|---|---|

| Piperidine | K₂CO₃ | DMF | Piperidine-substituted derivative | |

| Thiophenol | Cs₂CO₃ | DMSO | Thioether product |

Pyrazole Bromine Substitution

| Reagent | Catalyst | Outcome | Reference |

|---|---|---|---|

| CuI/Phenanthroline | K₃PO₄ | Suzuki coupling at pyrazole position | |

| Pd(OAc)₂/XPhos | - | Buchwald-Hartwig amination |

Regiochemical Note : Pyrazole bromine exhibits higher reactivity than aromatic bromine in Pd-mediated cross-couplings due to enhanced leaving-group ability .

Palladium-Catalyzed Cross-Couplings

The compound serves as a versatile substrate for transition-metal catalyzed reactions.

Yield Optimization : Suzuki reactions achieve 72-89% yields with microwave assistance (100°C, 30 min) .

Electrophilic Aromatic Substitution

The electron-deficient benzaldehyde core undergoes directed substitutions.

| Electrophile | Position | Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to aldehyde | Nitro-substituted derivative | |

| Cl₂/FeCl₃ | Ortho to Br | Dichloro product |

Directing Effects : The aldehyde group strongly meta-directs incoming electrophiles.

Pyrazole Ring Functionalization

The 4-bromo

Scientific Research Applications

2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is an organic compound with a benzaldehyde core that is substituted with bromine and pyrazole groups. It is valuable in chemical and biological research applications because of its unique structure, which combines an aromatic aldehyde and heterocyclic components.

Chemical Reactions

2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde can participate in various chemical reactions:

- Oxidation The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4). The major product formed is 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzoic acid.

- Reduction The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4). The major product formed is 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzyl alcohol.

- Substitution The bromine atoms can be substituted with other nucleophiles under appropriate conditions. Various substituted derivatives are produced depending on the nucleophile used.

Synthesis of Pyrazoles

Visible light catalysis allows for an efficient tandem reaction of hydrazones and α-bromo ketones to yield 1,3,5-trisubstituted pyrazoles. Radical addition, followed by intramolecular cyclization, produces the pyrazole skeleton under mild conditions with wide group tolerance .

Precursor

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The presence of the pyrazole ring suggests potential interactions with proteins that recognize this heterocyclic structure .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Biological Activity

2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : C10H7Br2N2O

- Molar Mass : Approximately 251.08 g/mol

- Functional Groups : Contains a benzaldehyde group, two bromine substituents, and a pyrazole moiety.

Biological Activity Overview

Research indicates that 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde exhibits various biological activities, particularly in the following areas:

1. Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit the growth of several cancer cell types. The compound's structure allows it to interact with molecular targets involved in cancer proliferation. Notably, compounds containing pyrazole moieties have demonstrated efficacy against:

- Lung Cancer

- Breast Cancer (MDA-MB-231 cells)

- Liver Cancer (HepG2 cells)

- Colorectal Cancer

In vitro studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways related to cell survival and proliferation .

2. Anti-inflammatory Properties

The presence of the pyrazole ring in this compound suggests potential anti-inflammatory activity. Pyrazole derivatives have been reported to act as selective COX-2 inhibitors, which are important for reducing inflammation without affecting COX-1, thus minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanism of action for 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde involves:

- Binding Affinity : The bromine atoms enhance binding affinity to specific enzymes or receptors.

- Covalent Interactions : The aldehyde group can form stable adducts with target biomolecules, leading to modulation of their activity.

Synthesis Methods

Synthesis of 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde can be achieved through several methods, including:

- Multi-step Organic Reactions : Involves bromination and subsequent coupling reactions with pyrazole derivatives.

- One-pot Synthesis : Recent advancements allow for more efficient synthesis using visible light catalysis or metal-free conditions .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives similar to 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde:

Q & A

Basic: What are the critical safety considerations when handling 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde?

Answer:

- Eye/Skin Exposure: Immediate flushing with water (15+ minutes) is required for eye/skin contact due to potential irritation .

- Ingestion: Administer water if conscious and seek medical attention. Avoid inducing vomiting unless directed by a physician .

- General Precautions: Use PPE (gloves, goggles) and work in a fume hood. Toxicity data are limited, so assume acute hazards based on structural analogs (e.g., brominated benzaldehydes and pyrazoles) .

Basic: What synthetic routes are commonly employed to prepare brominated pyrazole-benzaldehyde hybrids?

Answer:

- Condensation Reactions: React 4-bromo-1H-pyrazole with brominated benzaldehyde derivatives under acidic or basic conditions. For example, Knoevenagel or Aldol condensations are used for similar aldehyde-pyrazole couplings .

- Cross-Coupling: Suzuki-Miyaura or Ullmann couplings can introduce bromine substituents post-cyclization .

- Optimization: Monitor reaction progress via TLC or HPLC. Typical solvents: DMF, THF, or toluene; catalysts: Pd(PPh₃)₄ for cross-couplings .

Basic: How can the purity and structure of this compound be validated?

Answer:

- Analytical Techniques:

- NMR: Compare ¹H/¹³C NMR peaks with analogs (e.g., pyrazole C-H ~δ 7.5–8.5 ppm; aldehyde proton ~δ 9.8–10.2 ppm) .

- IR: Confirm aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

- Mass Spectrometry: ESI-MS or HRMS to verify molecular ion ([M+H]⁺ expected for C₁₀H₆Br₂N₂O: ~343.88 Da).

- Purity: HPLC with UV detection (λ ~250–300 nm for aromatic systems); ≥95% purity recommended for biological assays .

Advanced: How can conflicting spectral data (e.g., NMR shifts) from different synthesis batches be resolved?

Answer:

- Orthogonal Characterization: Use X-ray crystallography to resolve ambiguities (e.g., pyrazole ring conformation vs. benzaldehyde planarity) .

- Solvent/Isotope Effects: Record NMR in deuterated DMSO or CDCl₃; compare with computational predictions (DFT calculations for expected shifts) .

- Byproduct Analysis: LC-MS to detect bromination side products (e.g., di-brominated isomers or oxidized aldehydes) .

Advanced: What strategies optimize the stability of this compound under varying storage conditions?

Answer:

- Temperature: Store at –20°C in amber vials to prevent aldehyde oxidation and photodegradation .

- Humidity Control: Use desiccants (silica gel) to avoid hydrate formation, which alters reactivity .

- Decomposition Monitoring: Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track degradation products (e.g., benzoic acid derivatives) .

Advanced: How does the electronic interplay between bromine substituents and the pyrazole ring influence reactivity?

Answer:

- Electron-Withdrawing Effects: Bromine at pyrazole C4 and benzaldehyde C2 positions enhances electrophilicity, facilitating nucleophilic substitutions (e.g., SNAr) .

- Computational Modeling: DFT studies (e.g., Gaussian 09) show reduced LUMO energy at the aldehyde group, favoring cross-couplings .

- Experimental Validation: Hammett plots using para-substituted analogs correlate σ values with reaction rates .

Advanced: What methodologies assess the compound's potential in medicinal chemistry (e.g., target binding)?

Answer:

- Molecular Docking: AutoDock Vina to simulate binding to pyrazole-targeted enzymes (e.g., COX-2 or kinase domains) .

- In Vitro Assays: Screen against cancer cell lines (e.g., MTT assay) with IC₅₀ comparisons to non-brominated analogs .

- SAR Studies: Modify bromine positions to evaluate cytotoxicity vs. electronic/steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.